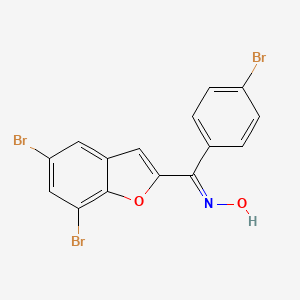

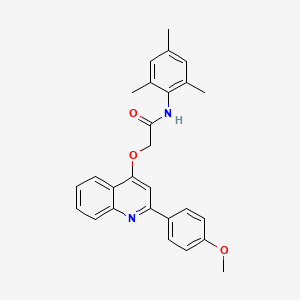

![molecular formula C22H15F3N2OS B2696140 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 798558-42-6](/img/structure/B2696140.png)

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

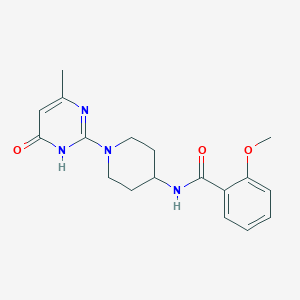

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C22H15F3N2OS and its molecular weight is 412.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiazoles, including compounds structurally related to 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, have been extensively studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiencies for metals such as copper in acidic environments. Their effectiveness is attributed to their ability to form stable adsorption layers on metal surfaces, protecting them from corrosive agents (Farahati et al., 2019).

Fluorescence and Optical Properties

Certain thiazole derivatives demonstrate enhanced fluorescence and optical properties. For instance, modifications to the thiazole structure can significantly increase fluorescence quantum yields, making them useful in the development of fluorescent probes and materials (Kammel et al., 2016). These properties are critical for applications in sensing, imaging, and organic electronics.

Electrochemical Applications

The incorporation of thiazole units into polymers and small molecules has been explored for their electrochemical properties. These studies focus on developing materials with potential applications in electrochromic devices, organic electronics, and as electrochemical sensors. The enhanced film-forming and electrochromic properties of these thiazole-containing compounds highlight their potential in creating efficient and durable electrochemical materials (Mi et al., 2013).

Catalytic and Synthetic Applications

Thiazole derivatives also play a significant role in catalysis and synthetic organic chemistry. They serve as key intermediates in the synthesis of complex molecules and materials. Their unique reactivity and structural features make them valuable in the development of new synthetic methodologies, catalysts, and functional materials (Yavari et al., 2016).

Material Science

In material science, thiazole derivatives are investigated for their utility in creating novel polymers and composite materials with desirable thermal, mechanical, and optical properties. These materials find applications in coatings, films, and electronic devices, showcasing the adaptability of thiazole chemistry to meet various technological demands (Butt et al., 2005).

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes and proteins . For instance, some thiazole derivatives have been found to inhibit human soluble epoxide hydrolase .

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression .

Properties

IUPAC Name |

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2OS/c23-22(24,25)28-18-13-11-17(12-14-18)26-21-27-19(15-7-3-1-4-8-15)20(29-21)16-9-5-2-6-10-16/h1-14H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPSMLCHZZMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)

![2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2696067.png)

![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)